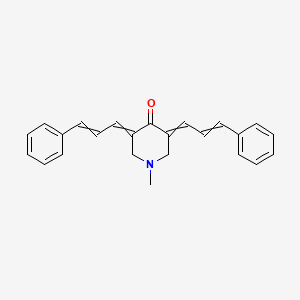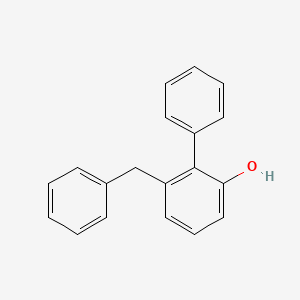![molecular formula C7H15BO2 B14157912 [(1S,2S)-2-butylcyclopropyl]boronic acid CAS No. 284493-45-4](/img/structure/B14157912.png)
[(1S,2S)-2-butylcyclopropyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-butylcyclopropyl]boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a butyl group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-butylcyclopropyl]boronic acid typically involves the borylation of a suitable cyclopropyl precursor. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods may involve the use of Grignard reagents or organolithium compounds to introduce the boron moiety under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2S)-2-butylcyclopropyl]boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate.
Reduction: Formation of the corresponding borane.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium or nickel catalysts, often in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include boronic esters, boronates, and various substituted cyclopropyl derivatives .
Applications De Recherche Scientifique
[(1S,2S)-2-butylcyclopropyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which [(1S,2S)-2-butylcyclopropyl]boronic acid exerts its effects often involves the formation of boron-carbon bonds through transmetalation processes. In the Suzuki-Miyaura coupling, for example, the boronic acid transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Butylboronic acid
Uniqueness
[(1S,2S)-2-butylcyclopropyl]boronic acid is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a butyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
284493-45-4 |
|---|---|
Formule moléculaire |
C7H15BO2 |
Poids moléculaire |
142.01 g/mol |
Nom IUPAC |
[(1S,2S)-2-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-6-5-7(6)8(9)10/h6-7,9-10H,2-5H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
JGKUHIAOLUTHAW-BQBZGAKWSA-N |
SMILES isomérique |
B([C@H]1C[C@@H]1CCCC)(O)O |
SMILES canonique |
B(C1CC1CCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B14157834.png)
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
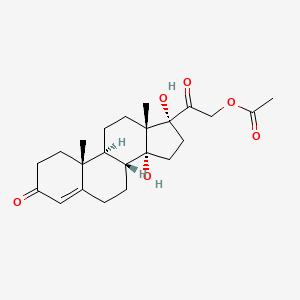
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
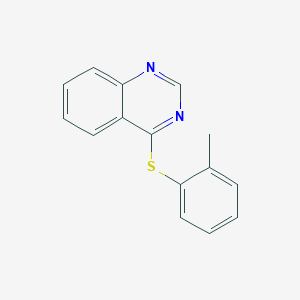
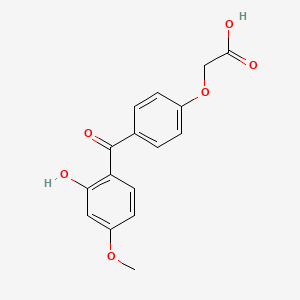
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
